1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine
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Overview
Description
1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine typically involves the reaction of 2-aminobenzothiazole with phenylhydrazine under specific conditions. One common method includes the use of ethanol as a solvent and heating the reaction mixture . Another approach involves the use of microwave irradiation to accelerate the reaction .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, such as the use of environmentally friendly solvents and catalysts. The condensation of 2-aminobenzenethiol with aldehydes or ketones is a common industrial method .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in treating diseases such as tuberculosis and cancer.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby inhibiting their function .
Comparison with Similar Compounds
2-Aminobenzothiazole: Another benzothiazole derivative with similar biological activities.
2-Phenylbenzothiazole: Known for its use in medicinal chemistry and industrial applications.
Benzothiazole: The parent compound of the benzothiazole family, used in various applications.
Uniqueness: 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine stands out due to its unique combination of a benzothiazole ring and a phenylhydrazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
Introduction
1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and the underlying mechanisms of action.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:
Table 1: Chemical Structure of this compound
Component | Description |
---|---|
Molecular Formula | C₁₃H₁₀N₄S |
Molecular Weight | 250.31 g/mol |
Functional Groups | Benzothiazole, Hydrazine |
Research indicates that compounds containing the benzothiazole structure can induce apoptosis in cancer cells through the activation of caspases, particularly procaspase-3. In a study involving various benzothiazole derivatives, it was found that compounds similar to this compound exhibited significant anticancer activity against cell lines such as U937 and MCF-7 by activating procaspase-3 to caspase-3 .
Case Study: Caspase Activation
In vitro assays demonstrated that selected benzothiazole derivatives activated caspase-3 effectively. For instance, compounds 8j and 8k , structurally related to this compound, showed potent procaspase-3 activation activities at concentrations of 10 μM with activation rates of 77.8% and 92.1%, respectively .
Table 2: Caspase Activation Activity
Compound | Caspase Activation (%) |
---|---|
PAC-1 | 100 |
8j | 99 |
8k | 114 |
DMSO | 7 |
Antitumor Efficacy
The efficacy of these compounds as antitumor agents was supported by their IC50 values. For example, compounds 8j and 8k demonstrated IC50 values of 5.2 μM and 6.6 μM against U937 cells, indicating strong potential for further development as anticancer drugs .
Antibacterial Activity
In addition to anticancer properties, benzothiazole derivatives have shown promising antibacterial activity. Studies have reported that similar compounds exhibit significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.
The antibacterial mechanism is thought to involve disruption of bacterial cell membranes and interference with bacterial metabolic processes. The presence of hydrophobic groups in the structure enhances membrane permeability.
Case Study: Antibacterial Screening
A study evaluating the antibacterial effects of benzothiazole derivatives found that certain analogs displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as vancomycin .
Table 3: Antibacterial Activity (MIC Values)
Compound | Bacteria | MIC (μg/mL) |
---|---|---|
Benzothiazole A | S. aureus | 0.7 |
Benzothiazole B | E. coli | 1.5 |
Control (Vancomycin) | S. aureus | 0.7 |
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-2-phenylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-2-6-10(7-3-1)15-16-13-14-11-8-4-5-9-12(11)17-13/h1-9,15H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJUUHFPWVHOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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